molecular formula C11H8FNO2 B6214194 methyl 8-fluoroquinoline-5-carboxylate CAS No. 2751611-18-2

methyl 8-fluoroquinoline-5-carboxylate

Cat. No.: B6214194
CAS No.: 2751611-18-2
M. Wt: 205.2
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Description

Methyl 8-fluoroquinoline-5-carboxylate is a heterocyclic organic compound that contains a quinoline ring fused to a fluorine atom, a methyl group, and a carboxylic acid group at different positions. This compound is part of the broader class of fluorinated quinolines, which are known for their significant biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-fluoroquinoline-5-carboxylate typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common method includes the treatment of 6-trifluoromethyl-5,7,8-trifluoroquinoline with Me2PSiMe3, resulting in a mixture of dimethylphosphano derivatives . Another approach involves the use of nanostructured TiO2 photocatalysts under solvent-free conditions and microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound often focus on green and sustainable chemistry practices. These methods may include the use of recyclable catalysts, one-pot reactions, and solvent-free conditions to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-fluoroquinoline-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated quinoline derivatives .

Scientific Research Applications

Methyl 8-fluoroquinoline-5-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

    Biology: It serves as a probe for studying biological processes involving quinoline-based compounds.

    Medicine: It is investigated for its potential antibacterial, antineoplastic, and antiviral activities.

    Industry: It is used in the production of liquid crystals and cyanine dyes.

Mechanism of Action

The mechanism of action of methyl 8-fluoroquinoline-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and DNA. This mechanism is particularly effective against bacterial infections and is different from other classes of antibacterials .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 8-fluoroquinoline-5-carboxylate include other fluorinated quinolines, such as:

  • 5-fluoroquinoline
  • 6-fluoroquinoline
  • 8-fluoroquinoline
  • 5,8-difluoroquinoline

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its biological activity, making it a valuable compound for various applications .

Properties

CAS No.

2751611-18-2

Molecular Formula

C11H8FNO2

Molecular Weight

205.2

Purity

95

Origin of Product

United States

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